molecular formula C11H12N4O2 B2472823 N-cyclopropyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108941-75-7

N-cyclopropyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2472823
CAS No.: 2108941-75-7
M. Wt: 232.243
InChI Key: KJAHRRAUAJXOBC-UHFFFAOYSA-N
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Description

“N-cyclopropyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic compound. It likely belongs to the class of compounds known as pyrazolopyrazinones . These compounds are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[1,5-a]pyrazin-4(5H)-ones have been synthesized through reactions with N-iodosuccinimide in the presence of N-methylmorpholine . Their carbonylation was catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution .

Scientific Research Applications

Synthesis and Biological Activities

  • Pyrazolo[1,5-a]pyrazine derivatives, including N-cyclopropyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, have been synthesized and evaluated for various biological activities. These compounds show potential in fields like analgesic and anti-inflammatory activities, as demonstrated in a study by More et al. (2022) which explored the synthesis and activities of similar pyrazolopyrazole derivatives (More et al., 2022).

Anticancer and Antiviral Properties

  • The derivatives of pyrazolo[1,5-a]pyrazine, including compounds structurally related to this compound, have been shown to exhibit anticancer and antiviral activities. Savant et al. (2018) synthesized novel 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamide derivatives and evaluated their anti-HIV activity, indicating the therapeutic potential of this chemical class in antiviral research (Savant et al., 2018).

Inhibition of Enzymes

  • Enzyme inhibition is another significant application of these compounds. Lukić et al. (2017) synthesized novel pyrazolo[1,5-a]pyrimidin derivatives and tested them for inhibition of cathepsins K and B, enzymes involved in various physiological and pathological processes. This research underscores the potential of pyrazolo[1,5-a]pyrazine derivatives in enzyme inhibition and related therapeutic applications (Lukić et al., 2017).

Antimicrobial Activity

  • Compounds in the pyrazolo[1,5-a]pyrazine class, related to this compound, have demonstrated antimicrobial properties. A study by Jyothi et al. (2019) on the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives revealed promising antimicrobial activity, suggesting a potential role in combating bacterial infections (Jyothi et al., 2019).

Photosynthetic Electron Transport Inhibition

  • Research by Vicentini et al. (2005) indicated that pyrazole derivatives, which are structurally similar to pyrazolo[1,5-a]pyrazines, can inhibit photosynthetic electron transport. This property is vital for developing new herbicides and studying photosynthesis regulation (Vicentini et al., 2005).

Properties

IUPAC Name

N-cyclopropyl-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-5-15-9(11(17)12-6)4-8(14-15)10(16)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,17)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAHRRAUAJXOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3CC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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